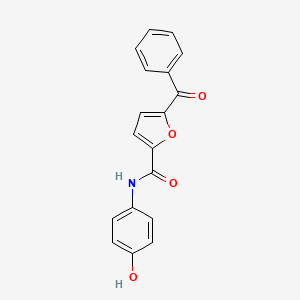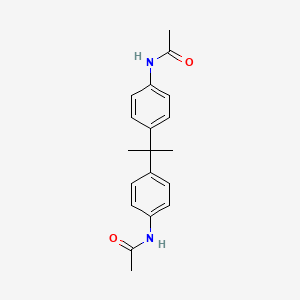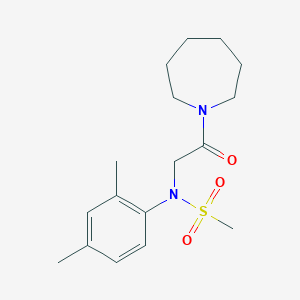![molecular formula C18H17N3OS B5863735 N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)
N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide, also known as Compound A, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mechanism of Action
The mechanism of action of N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide is not fully understood. However, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Activation of the AMPK pathway leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. In addition, this compound has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, this compound has been found to improve insulin sensitivity and reduce blood glucose levels, which are important for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and enter cells. It has also been found to exhibit low toxicity, making it a safe option for in vitro and in vivo experiments. However, one limitation of this compound is its solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide. One direction is to further explore its anti-inflammatory activity and its potential for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anti-cancer activity and its potential for the treatment of various types of cancer. In addition, future studies could focus on the development of more soluble derivatives of this compound to improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide involves the reaction of 4-isopropylphenyl isothiocyanate with isonicotinamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate 4-isopropylphenylthiourea, which then reacts with isonicotinamide to form the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. In addition, this compound has been found to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12(2)13-3-5-14(6-4-13)16-11-23-18(20-16)21-17(22)15-7-9-19-10-8-15/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYZLBAOIHMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)

![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)




![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)